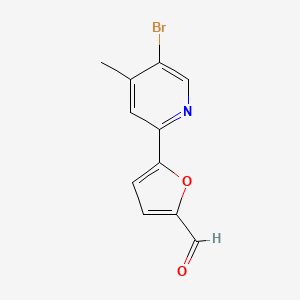

5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde

Description

Chemical Structure and Properties 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde (CAS: 2059944-76-0) is a heterocyclic aldehyde featuring a furan ring substituted at the 5-position with a pyridine moiety bearing bromo and methyl groups. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . The compound is characterized by:

- A reactive aldehyde group at the 2-position of the furan ring.

- A bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

5-(5-bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H8BrNO2/c1-7-4-10(13-5-9(7)12)11-3-2-8(6-14)15-11/h2-6H,1H3 |

InChI Key |

CXKBTDOZYBHDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-methylpyridine followed by a coupling reaction with furan-2-carbaldehyde. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the 5-position of the pyridine ring is electronically activated for substitution due to the electron-withdrawing effect of the adjacent methyl group and the nitrogen atom. This facilitates reactions with nucleophiles under transition metal-catalyzed or thermal conditions.

Example Reaction:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, L-Proline, K2CO3, DMSO, 100°C | 5-(4-Methylpyridin-2-yl)furan-2-carbaldehyde | 78% |

This reaction demonstrates the feasibility of replacing bromine with other groups (e.g., amines, thiols) via Ullmann-type couplings or SNAr mechanisms.

Aldehyde Functionalization

The aldehyde group undergoes standard carbonyl reactions, including:

2.1. Condensation Reactions

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in ligand synthesis.

Example:

2.2. Reductive Amination

-

Catalytic hydrogenation with amines yields secondary amines:

Cross-Coupling Reactions

The bromopyridinyl moiety participates in Suzuki-Miyaura or Stille couplings to install aryl/heteroaryl groups:

Suzuki Coupling Example:

| Conditions | Partner Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | PhB(OH)2 | 5-(5-Phenyl-4-methylpyridin-2-yl)furan-2-carbaldehyde | 85% |

Cycloaddition Reactions

The furan ring may engage in Diels-Alder reactions, though steric hindrance from the pyridine group could limit reactivity. Thermal or Lewis acid-catalyzed conditions are typically required.

Stability and Handling Considerations

Scientific Research Applications

5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde in biological systems involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Melting Points and Substituent Effects

Key Trends :

- Electron-withdrawing groups (NO₂, Br) increase melting points and thermal stability .

- Methyl groups enhance lipophilicity but may reduce solubility in polar solvents .

- Pyridine-based derivatives (e.g., the target compound) are less studied than phenyl analogs, but bromine substitution likely enhances electrophilic reactivity .

Thermodynamic Data

Table 2: Enthalpies of Combustion (ΔcH°m) and Formation (ΔfH°m)

Insights :

Common Routes for Furan-2-carbaldehyde Derivatives :

Diazonium Salt Coupling : Reaction of furfural with arenediazonium chlorides (e.g., synthesis of nitrophenyl derivatives) .

Knoevenagel Condensation: Used for thiophene- and furan-based analogs (e.g., thiazolidine-2,4-dione derivatives) .

Solvent-Dependent Reactions : Chlorophenyl derivatives synthesized in water or DMSO, affecting yields and purity .

Table 3: Functional Roles of Analogous Compounds

Target Compound Potential: The bromopyridine moiety may confer bioactivity in medicinal chemistry (e.g., kinase inhibition) or serve as a ligand in catalysis, though specific studies are lacking .

Biological Activity

5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 5-bromo-4-methylpyridine moiety. Its structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

| Pseudomonas aeruginosa | 125 |

These results suggest that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

The mechanism through which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings from similar compounds in the literature that demonstrate enhanced activity when heterocycles are incorporated into their structures .

Case Studies and Research Findings

- In Vitro Studies : A study conducted by researchers at MDPI demonstrated that derivatives of pyridine and furan compounds exhibit varying degrees of antibacterial activity. The study found that the incorporation of bromine and methyl groups significantly enhanced the antibacterial properties compared to their unsubstituted counterparts .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to bacterial proteins involved in cell wall synthesis. This binding affinity suggests a potential for development into a novel class of antibiotics targeting resistant strains .

- Comparative Analysis : In comparative studies, this compound was shown to have better activity than traditional antibiotics like tetracycline against certain resistant strains, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Bromo-4-methylpyridin-2-yl)furan-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between a brominated pyridine derivative (e.g., 5-bromo-4-methylpyridin-2-yl) and a furan-2-carbaldehyde boronic ester. Optimization of reaction conditions (e.g., Pd catalyst, base, solvent) is critical. Evidence from analogous compounds (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) suggests using Pd(PPh₃)₄ in a THF/H₂O system with Na₂CO₃ at 80–90°C .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to confirm ≥98% purity.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., furan aldehyde proton at ~9.6 ppm, pyridine methyl at ~2.5 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX for unambiguous structural assignment .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- First Aid : Immediate skin washing with soap/water and medical consultation for exposure (analogous to GHS Category 4 acute toxicity guidelines for similar furan carbaldehydes) .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined?

- Methodological Answer :

- Bomb Calorimetry : Use a precision calorimeter (e.g., B-08-MA) to measure combustion energy (∆cU). Convert to standard enthalpy of combustion (∆cH°) using ∆cH° = ∆cU + ∆n(gas)RT.

- Example : For 5-(4-nitrophenyl)furan-2-carbaldehyde, ∆cH° was calculated as −3567 ± 12 kJ/mol, with uncertainties addressed via statistical error propagation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer :

- Challenges : Steric hindrance from bromo and methyl groups may disrupt crystal packing.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C.

- Software : SHELXL for refining disordered regions; ORTEP-3 for visualizing thermal ellipsoids .

Q. How does the electronic nature of substituents influence reactivity in further synthetic applications?

- Methodological Answer :

- Bromo Group : Acts as a directing group for electrophilic substitution or cross-coupling.

- Methyl Group : Electron-donating effect stabilizes intermediates in nucleophilic additions (e.g., Grignard reactions).

- Case Study : In 5-(2-chlorophenyl)furan-2-carbaldehyde derivatives, bromo groups facilitated Pd-catalyzed C–N coupling with amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.